molecular formula C21H20N2O4S B352484 N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]acetamide CAS No. 878990-18-2

N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]acetamide

Cat. No. B352484
CAS RN: 878990-18-2
M. Wt: 396.5g/mol
InChI Key: IIKCRGXZXCWMAC-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]acetamide is a useful research compound. Its molecular formula is C21H20N2O4S and its molecular weight is 396.5g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Thiazolidinediones and Their Derivatives

  • Biological Potential and Synthetic Development : Thiazolidinediones and their derivatives, such as 1,3-thiazolidin-4-ones, are significant in medicinal chemistry due to their pharmacological importance. These compounds exhibit a wide range of biological activities and have been found in commercial pharmaceuticals. Research has explored their synthesis from the mid-nineteenth century, highlighting their role in treating diseases and their potential for future medicinal applications. The synthesis methodologies, including green chemistry approaches, have been developed to obtain these functional groups, emphasizing their biological potential and environmental sustainability (Santos et al., 2018).

  • Antituberculosis Activity : Organotin(IV) complexes, including those with structural components related to thiazolidinediones, have shown remarkable antituberculosis activity. These studies highlight the structural diversity of organotin moieties and their biological activity, influenced by the nature of ligand environment and organic groups attached to tin. The research underscores the therapeutic potential of such complexes against tuberculosis, pointing towards the development of new antituberculosis agents (Iqbal et al., 2015).

  • Antioxidant Activities : Chromone compounds containing the thiazolidinedione structure have been studied for their antioxidant activities. These studies reveal that many chromone derivatives exhibit strong scavenging effects towards free radicals, highlighting their potential role in protecting against oxidative stress. This research provides a foundation for the development of antioxidant agents based on thiazolidinedione structures (Kładna et al., 2014).

Acetamide Derivatives

  • Drug Repurposing and Biological Activities : Nitazoxanide, an acetamide compound, has been repurposed for treating various diseases, demonstrating broad-spectrum activity against bacterial and viral infections. This highlights the versatility and potential of acetamide derivatives in pharmaceutical applications, suggesting areas for further exploration and development of related compounds (Bharti et al., 2021).

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-phenacyl-1,3-thiazolidin-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-13-8-9-16(14(2)10-13)22-19(25)11-18-20(26)23(21(27)28-18)12-17(24)15-6-4-3-5-7-15/h3-10,18H,11-12H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKCRGXZXCWMAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2C(=O)N(C(=O)S2)CC(=O)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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